molecular formula C8H10F3N3 B2750709 2-Methyl-5-[1-(trifluoromethyl)cyclopropyl]pyrazol-3-amine CAS No. 1884309-82-3

2-Methyl-5-[1-(trifluoromethyl)cyclopropyl]pyrazol-3-amine

Cat. No.: B2750709
CAS No.: 1884309-82-3
M. Wt: 205.184
InChI Key: MBHINGKCKCOAOS-UHFFFAOYSA-N
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Description

2-Methyl-5-[1-(trifluoromethyl)cyclopropyl]pyrazol-3-amine is a chemical compound offered for research and development purposes. Pyrazole derivatives are a significant class of heterocyclic compounds known for their diverse pharmacological activities, serving as key scaffolds in numerous therapeutic agents . The presence of both a trifluoromethyl group and a cyclopropyl ring in its structure is of particular interest in medicinal chemistry, as these motifs are often incorporated to modulate a compound's metabolic stability, lipophilicity, and binding affinity . As a building block, this amine-functionalized pyrazole is a valuable intermediate for the synthesis of more complex molecules. Researchers can utilize it to develop novel compounds for potential application in various areas, including the investigation of new analgesic and anticancer agents . The specific mechanism of action and research value are dependent on the final synthetic target and the biological system under investigation. This product is strictly for laboratory research use. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-methyl-5-[1-(trifluoromethyl)cyclopropyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3/c1-14-6(12)4-5(13-14)7(2-3-7)8(9,10)11/h4H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHINGKCKCOAOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2(CC2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1884309-82-3
Record name 1-methyl-3-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazol-5-amine
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Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-[1-(trifluoromethyl)cyclopropyl]pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like bromine for oxidation, reducing agents such as hydrogen gas for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C11H12F3N5
  • Molecular Weight : 273.25 g/mol
  • IUPAC Name : 2-Methyl-5-[1-(trifluoromethyl)cyclopropyl]pyrazol-3-amine
  • SMILES Notation : C1CC1(C2=CC=C(C=C2)CC(=O)NC3=NN(C=C3)CC4=NC=C(C=C4)C#N)

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects, particularly in the treatment of various cancers and inflammatory diseases. Preliminary studies suggest that it may act as an inhibitor for specific cellular pathways involved in tumor growth and metastasis.

Case Study: Anticancer Activity

In a study assessing the anticancer properties of related pyrazole derivatives, compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines, indicating a promising avenue for further research .

Agrochemistry

The compound's structural features make it a candidate for developing new agrochemicals. Its ability to modulate plant growth and resistance to pests has been explored, with some derivatives showing enhanced efficacy as herbicides or fungicides.

Case Study: Herbicidal Activity

Research has demonstrated that pyrazole-based compounds can selectively inhibit weed growth without adversely affecting crop plants. Field trials indicated that formulations containing this compound showed improved selectivity and effectiveness compared to traditional herbicides .

Data Table: Comparative Analysis of Applications

Application AreaCompound EffectivenessNotable Studies
Medicinal ChemistryHigh potential for anticancer activityStudy on cytotoxicity against cancer cell lines
AgrochemistryEffective herbicide/fungicide potentialField trials demonstrating selectivity

Mechanism of Action

The mechanism of action of 2-Methyl-5-[1-(trifluoromethyl)cyclopropyl]pyrazol-3-amine involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors, while the pyrazole ring can participate in various biochemical interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The compound is compared with two analogs:

5-Amino-3-methyl-1-phenylpyrazole (CAS 1131-18-6, ): Features a phenyl group at position 1 instead of the trifluoromethyl cyclopropane.

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-methyl-1H-pyrazol-5-amine (CAS 172600-30-5, ): Substitutes the cyclopropane with a chloro-trifluoromethylpyridine ring.

Table 1: Structural and Molecular Comparisons

Property Target Compound 5-Amino-3-methyl-1-phenylpyrazole 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-methyl-1H-pyrazol-5-amine
Molecular Formula C₈H₉F₃N₄ (inferred) C₁₀H₁₁N₃ C₁₀H₈ClF₃N₄
Molecular Weight (g/mol) ~222.2 (estimated) 173.22 276.64
Key Substituents Cyclopropane, CF₃ Phenyl Pyridine, Cl, CF₃
H-Bond Donors/Acceptors 1/6 (estimated) 1/3 1/6
Structural Features High ring strain (cyclopropane) Planar aromatic ring Heteroaromatic pyridine with Cl and CF₃
Electronic and Steric Influences
  • Cyclopropane vs.
  • Chlorine in Pyridine Analog : The chloro substituent in ’s compound adds lipophilicity and may influence halogen bonding interactions, absent in the target compound .
Crystallographic and Computational Insights
  • SHELX Applications : The SHELX system () is widely used for small-molecule crystallography, suggesting structural data for these compounds could be refined using SHELXL or solved via SHELXD/SHELXS. For example, cyclopropane ring geometry and CF₃ orientation might be validated via these tools .
  • ORTEP-3 Visualization : ORTEP-III () could model the target compound’s strained cyclopropane ring, contrasting with the planar pyridine or phenyl analogs .

Research Findings and Implications

  • Metabolic Stability : The CF₃ group and cyclopropane in the target compound likely enhance metabolic stability compared to the phenyl analog (), as seen in similar agrochemicals .
  • Solubility : The pyridine analog () may exhibit lower aqueous solubility due to its higher molecular weight and chlorine substituent, whereas the target compound’s cyclopropane could balance lipophilicity and solubility.
  • Synthetic Accessibility : The cyclopropane ring in the target compound may pose synthesis challenges (e.g., ring strain) compared to the straightforward aryl substituents in analogs .

Biological Activity

2-Methyl-5-[1-(trifluoromethyl)cyclopropyl]pyrazol-3-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C₈H₈F₃N₃
  • Molecular Weight : 215.17 g/mol

The trifluoromethyl group (-CF₃) is known to enhance the lipophilicity and metabolic stability of compounds, which may contribute to the biological activity of this pyrazole derivative.

Biological Activity Overview

The biological activities of this compound have been investigated in various contexts, including:

  • Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit moderate antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) around 250 μg/mL .
  • Anti-inflammatory Effects : Some studies have reported that pyrazole derivatives can inhibit pro-inflammatory cytokines like TNFα and IL-6. For example, certain pyrazole compounds have demonstrated IC₅₀ values in the nanomolar range against these cytokines, suggesting potential therapeutic applications in inflammatory diseases .

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways, such as p38 MAPK and IKK-2, leading to reduced cytokine production .
  • Interaction with Ion Channels : The compound may also affect ion channels, particularly T-type calcium channels, which are implicated in various physiological processes including neuronal excitability and muscle contraction .

Case Studies

Several studies have examined the effects of pyrazole derivatives on specific biological targets:

  • Antimicrobial Testing : A study evaluated a series of pyrazole derivatives against a panel of bacterial strains. The results indicated that modifications to the pyrazole ring significantly influenced antibacterial potency, with some derivatives showing MIC values as low as 50 μg/mL against resistant strains .
  • Inflammation Models : In vivo studies using animal models of inflammation demonstrated that pyrazole-based compounds could significantly reduce inflammation markers when administered prior to inflammatory stimuli. For example, one derivative showed a reduction in IL-6 levels by over 70% compared to control groups .

Data Tables

Biological ActivityTest Organism/ModelObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 250 μg/mL
AntimicrobialEscherichia coliMIC = 250 μg/mL
Anti-inflammatoryHuman IKK-2IC₅₀ = 0.013 μM
Anti-inflammatoryTNFα ProductionIC₅₀ = 0.1 - 1 μM

Q & A

Q. How to design derivatives to improve metabolic stability?

  • Methodological Answer :
  • Isosteric replacement : Substitute the cyclopropane with spirocyclic or bicyclic motifs.
  • Prodrug strategies : Introduce ester or amide prodrug moieties at the amine group.
  • In vitro metabolism : Use liver microsomes (human/rat) to identify vulnerable sites (e.g., CYP450 oxidation) .

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